Sodium mandelate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

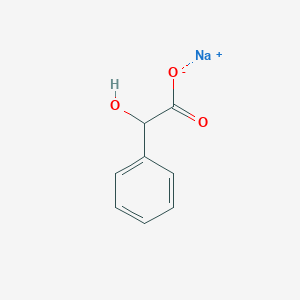

Sodium mandelate is the sodium salt of mandelic acid, an aromatic alpha hydroxy acid. It is commonly used in various chemical and pharmaceutical applications due to its unique properties. The compound has the molecular formula C8H7NaO3 and is known for its solubility in water and polar organic solvents .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium mandelate can be synthesized through the neutralization of mandelic acid with sodium hydroxide. The reaction is straightforward and involves dissolving mandelic acid in water and adding sodium hydroxide until the pH reaches neutrality. The resulting solution is then evaporated to obtain this compound in solid form .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of high-purity mandelic acid and sodium hydroxide. The reaction is carried out in large reactors, and the product is purified through crystallization and drying techniques to ensure high purity and yield .

Analyse Des Réactions Chimiques

Table 1: Solubility Comparison

| Compound | Solubility in Water (g/100 mL) | Melting Point (°C) |

|---|---|---|

| Sodium mandelate | ~8.3 (25°C) | 201 |

| Mandelic acid | ~15.9 (25°C) | 119 |

| This compound complex | ~0.83 (25°C) | 201 |

Acid-Base Decomposition

This compound decomposes under acidic conditions to regenerate mandelic acid:

textC₆H₅CH(OH)COONa + HCl → C₆H₅CH(OH)COOH + NaCl

-

Direct acidification : Suspending the salt in boiling water and adding HCl (pH 1.8) yields 98% mandelic acid.

-

Solvent-assisted : Reacting with HCl in benzene followed by isopropanol extraction separates NaCl.

-

Ion-exchange resin : Passing through Amberlite IR-100 replaces Na⁺ with H⁺, achieving 95% conversion.

Table 2: Decomposition Efficiency

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Direct acidification | 98 | 99.5 |

| Solvent-assisted | 95 | 98.0 |

| Ion-exchange resin | 95 | 97.5 |

Biochemical Interactions

-

Germination adjuvant : this compound enhances spore germination in Bacillus anthracis by 59% when combined with L-alanine and inosine, acting synergistically at receptor sites .

-

Enzymatic pathways : Mandelate racemase and dehydrogenase enzymes interconvert enantiomers in microbial metabolism, critical for biodegradation of styrene derivatives .

Stability and Storage

-

pH sensitivity : Stable in alkaline conditions (pH > 7) but hydrolyzes below pH 3.5 .

-

Storage recommendations : Keep in cool, dark environments (<15°C) to prevent oxidation .

Coordination Chemistry

This compound forms complexes with transition metals (e.g., Fe³⁺, Cu²⁺), detectable via shifts in UV-Vis spectra. These complexes are insoluble in non-polar solvents but soluble in polar aprotic solvents like DMSO .

Applications De Recherche Scientifique

Antimicrobial Properties

Sodium mandelate exhibits notable antimicrobial activity against a variety of pathogens. Research has demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain yeast species. A study evaluated the antimicrobial properties of mandelic acid and its alkali metal salts, including this compound, against several bacterial strains:

| Bacterial Strain | Type | Activity |

|---|---|---|

| Listeria monocytogenes | Gram-positive | Effective |

| Staphylococcus aureus | Gram-positive | Effective |

| Escherichia coli | Gram-negative | Moderate |

| Salmonella Typhimurium | Gram-negative | Moderate |

The study concluded that this compound's antimicrobial efficacy is enhanced due to its solubility and absorption characteristics compared to free mandelic acid .

Pharmaceutical Applications

This compound serves as an important compound in pharmaceuticals. It is utilized in the synthesis of various drugs, particularly in the development of semi-synthetic antibiotics such as penicillin and cephalosporins. Additionally, it has been investigated for its role in anti-obesity medications and as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Case Study: Intravenous Solutions

A notable application of this compound is its use as an intravenous solution for therapeutic purposes. Research indicates that this formulation can be beneficial in treating urinary tract infections due to its antiseptic properties .

Catalytic Applications

This compound has also been explored for its catalytic properties in organic reactions. For instance, it has been used in the deposition of gold clusters on porous coordination polymers, demonstrating selectivity and efficiency in aerobic oxidation reactions:

| Reaction Type | Selectivity (%) | Conversion (%) |

|---|---|---|

| Aerobic Oxidation of Alcohols | 83 | 100 |

This application highlights this compound's potential role in sustainable chemistry practices .

Thermal Behavior Studies

Research into the thermal behavior of this compound reveals insights into its stability and interaction with other compounds, particularly transition metal ions. These studies are crucial for understanding how this compound can be utilized in various industrial applications, including drug formulation and material sciences .

Mécanisme D'action

The mechanism of action of sodium mandelate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes involved in the mandelate pathway. The compound undergoes enzymatic reactions that lead to the formation of intermediates and products involved in metabolic processes .

Comparaison Avec Des Composés Similaires

- Calcium mandelate

- Magnesium mandelate

- Potassium mandelate

Comparison: Sodium mandelate is unique due to its solubility in water and polar organic solvents, making it more versatile in various applications compared to its counterparts. Calcium and magnesium mandelates, for example, have different solubility profiles and are used in specific applications where these properties are advantageous .

Propriétés

Numéro CAS |

114-21-6 |

|---|---|

Formule moléculaire |

C8H8NaO3 |

Poids moléculaire |

175.14 g/mol |

Nom IUPAC |

sodium;2-hydroxy-2-phenylacetate |

InChI |

InChI=1S/C8H8O3.Na/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7,9H,(H,10,11); |

Clé InChI |

OFAQKOPEYPDLPZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C(=O)[O-])O.[Na+] |

SMILES isomérique |

C1=CC=C(C=C1)C(C(=O)[O-])O.[Na+] |

SMILES canonique |

C1=CC=C(C=C1)C(C(=O)O)O.[Na] |

Key on ui other cas no. |

34166-39-7 114-21-6 |

Numéros CAS associés |

90-64-2 (Parent) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.